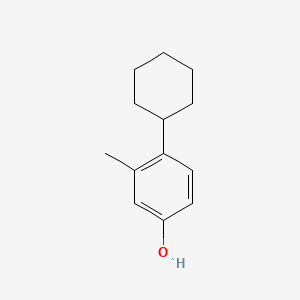
4-cyclohexyl-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclohexyl-3-methylphenol is an organic compound that features a phenol group substituted with a cyclohexyl and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phenol, cyclohexyl-3(or 4)-methyl- typically involves the alkylation of phenol with cyclohexyl and methyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of phenol, cyclohexyl-3(or 4)-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions: 4-cyclohexyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form cyclohexylmethylphenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Cyclohexylmethylphenol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
科学研究应用
4-cyclohexyl-3-methylphenol is an organic compound with a phenolic structure and cyclohexyl and methyl substituents, giving it unique chemical properties and reactivity. It is used in scientific research, with applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
- Organic Synthesis: this compound serves as a precursor and building block in synthesizing more complex organic molecules. It is utilized to prepare quinones, hydroquinones, and cyclohexylmethylphenol derivatives through oxidation and reduction reactions. It can also undergo halogenation, nitration, or sulfonation to produce various substituted phenol derivatives. The reaction conditions, including the choice of reagents, temperature, and pressure, influence the yield and selectivity of the desired products.
- Metal-Polyphenol Networks: Polyphenols, including this compound, can form metal-polyphenol networks through coordination interactions with metal ions . These networks are used in surface modification, bioimaging, drug delivery, and disease treatments .
Biology
- Antimicrobial Properties: this compound is investigated for its potential biological activity, including antimicrobial and antioxidant properties.
- Nanoparticles: Polyphenol-containing nanoparticles have garnered research interest because of their universal adherent affinity, anticancer activity, and antioxidation properties .
Medicine
- Drug Development: This compound is explored for potential use in drug development, specifically in designing molecules with specific pharmacological activities. Its mechanism of action involves interactions with molecular targets within biological systems, where the phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclohexyl and methyl groups enhance membrane permeability, allowing effective cellular uptake and influencing biological pathways.
Industry
- Polymers and Resins: this compound is utilized in producing polymers, resins, and other materials with desirable mechanical and chemical properties.
作用机制
The mechanism of action of phenol, cyclohexyl-3(or 4)-methyl- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability. These interactions can influence biological pathways and cellular processes, leading to the compound’s observed effects.
相似化合物的比较
4-cyclohexyl-3-methylphenol can be compared with other similar compounds, such as:
Phenol, cyclohexyl-: Lacks the methyl group, resulting in different chemical and physical properties.
Phenol, methyl-: Lacks the cyclohexyl group, leading to variations in reactivity and applications.
Cyclohexylbenzene: A related compound where the phenol group is replaced with a benzene ring, affecting its chemical behavior and uses.
属性
CAS 编号 |
71902-24-4 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
4-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChI 键 |
XQZZRMOYMBRVNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
规范 SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
Key on ui other cas no. |
71902-24-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















